molecular formula C16H18N4O6 B11053942 4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-(propan-2-yl)-4,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,6(2H,5H)-dione

Cat. No.: B11053942
M. Wt: 362.34 g/mol
InChI Key: PKZAWCOMEKEHPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE is a complex organic compound that belongs to the pyrazolo[3,4-b]pyridine family This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group, an isopropyl group, and a nitro group

Preparation Methods

The synthesis of 4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE typically involves multiple steps. One common synthetic route includes the intramolecular cyclocondensation of specific precursors . The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up these laboratory procedures while maintaining stringent quality control measures.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The presence of the hydroxy group allows for oxidation reactions, which can lead to the formation of quinones.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The methoxy and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas or palladium on carbon, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-b]pyridine derivatives, such as those with different substituents on the phenyl ring or variations in the nitro group What sets 4-(3-HYDROXY-4-METHOXYPHENYL)-1-ISOPROPYL-5-NITRO-4,7-DIHYDRO-1H-PYRAZOLO[3,4-B]PYRIDINE-3,6(2H,5H)-DIONE apart is its unique combination of functional groups, which confer specific chemical and biological properties

Properties

Molecular Formula

C16H18N4O6

Molecular Weight

362.34 g/mol

IUPAC Name

4-(3-hydroxy-4-methoxyphenyl)-5-nitro-1-propan-2-yl-2,4,5,7-tetrahydropyrazolo[3,4-b]pyridine-3,6-dione

InChI

InChI=1S/C16H18N4O6/c1-7(2)19-14-12(15(22)18-19)11(13(20(24)25)16(23)17-14)8-4-5-10(26-3)9(21)6-8/h4-7,11,13,21H,1-3H3,(H,17,23)(H,18,22)

InChI Key

PKZAWCOMEKEHPY-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C2=C(C(C(C(=O)N2)[N+](=O)[O-])C3=CC(=C(C=C3)OC)O)C(=O)N1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.